![molecular formula C16H17F2NO2S B10967923 N-[1-(2,5-dimethylphenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B10967923.png)
N-[1-(2,5-dimethylphenyl)ethyl]-2,5-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,5-dimethylphenyl)ethyl]-2,5-difluorobenzenesulfonamide is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]-2,5-difluorobenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 2,5-difluorobenzenesulfonyl chloride with N-[1-(2,5-dimethylphenyl)ethyl]amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2,5-dimethylphenyl)ethyl]-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can introduce halogens or nitro groups into the aromatic ring, while coupling reactions can form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,5-dimethylphenyl)ethyl]-2,5-difluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.
Biological Research: It is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The aromatic rings can also participate in π-π stacking interactions, enhancing the binding affinity to the target molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[1-(2,5-Dimethylphenyl)ethyl]-2,5-Dimethylanilin
- N-[1-(2,5-Dimethylphenyl)ethyl]-2-Methoxybenzamid
- N-[1-(2,5-Dimethylphenyl)ethyl]Methansulfonamid
Einzigartigkeit
N-[1-(2,5-Dimethylphenyl)ethyl]-2,5-Difluorbenzolsulfonamid ist einzigartig durch das Vorhandensein sowohl von Fluoratomen als auch der Sulfonamidgruppe. Die Fluoratome können die metabolische Stabilität und Bindungsaffinität der Verbindung verbessern, während die Sulfonamidgruppe spezifische Wechselwirkungen mit biologischen Zielstrukturen ermöglicht. Diese Kombination von Merkmalen macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C16H17F2NO2S |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N-[1-(2,5-dimethylphenyl)ethyl]-2,5-difluorobenzenesulfonamide |
InChI |
InChI=1S/C16H17F2NO2S/c1-10-4-5-11(2)14(8-10)12(3)19-22(20,21)16-9-13(17)6-7-15(16)18/h4-9,12,19H,1-3H3 |
InChI-Schlüssel |
UICPALZDIBBBOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(C)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,5-Dichlorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10967849.png)

![2-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B10967854.png)
![2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10967860.png)
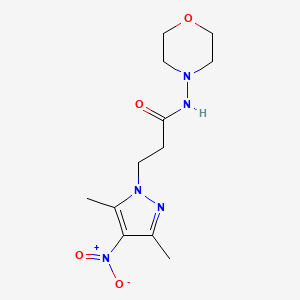
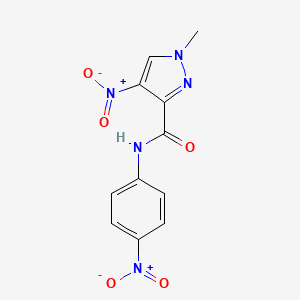
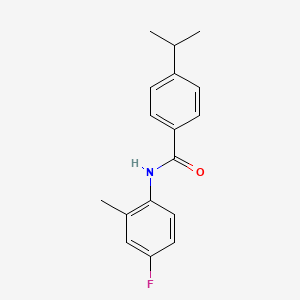
![3-{[(4-Ethoxyphenyl)carbamoyl]amino}benzoic acid](/img/structure/B10967898.png)

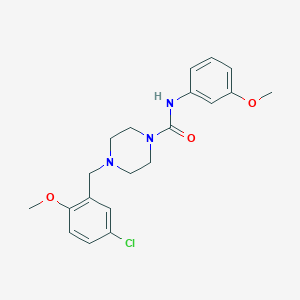

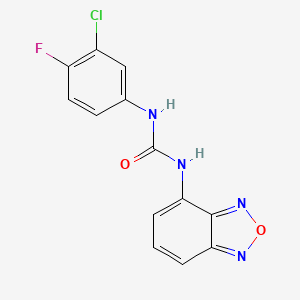
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10967922.png)
![2-(5-Methyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B10967924.png)
